molecular formula C14H13FN4O3 B12199524 N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide

N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide

Cat. No.: B12199524
M. Wt: 304.28 g/mol
InChI Key: FDWGJZWIWHCMLA-UHFFFAOYSA-N
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Description

N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazino[1,2-c]pyrimidine core, which is a bicyclic structure, and a fluorobenzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazino[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the Fluorobenzamide Moiety: This step involves the coupling of the pyrazino[1,2-c]pyrimidine intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,8-Dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide
  • N-[(9aR)-1,8-Dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl]benzamide

Uniqueness

N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H13FN4O3

Molecular Weight

304.28 g/mol

IUPAC Name

N-(1,9-dioxo-3,4,8,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C14H13FN4O3/c15-9-3-1-8(2-4-9)12(21)18-14-17-7-10(20)11-13(22)16-5-6-19(11)14/h1-4,11H,5-7H2,(H,16,22)(H,17,18,21)

InChI Key

FDWGJZWIWHCMLA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C(=O)CN=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

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